α-Glucosidase Inhibitory Activity of Derived Thioureas vs. Acarbose
While the parent compound itself is not a potent α-glucosidase inhibitor, its 4,6-dimethyl substitution pattern is essential for generating active derivatives. A phenylthiourea derivative synthesized from 3-amino-4,6-dimethylpyridin-2(1H)-one exhibited an IC50 of 9.77 mM against α-glucosidase, exceeding the activity of the standard drug acarbose, which has an IC50 of 11.96 mM [1].
| Evidence Dimension | α-glucosidase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 9.77 mM (for the derived compound 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, 9a) |
| Comparator Or Baseline | Acarbose (standard drug): IC50 = 11.96 mM |
| Quantified Difference | The derived compound is 1.22-fold more potent than acarbose. |
| Conditions | In vitro enzymatic assay at a concentration of 15 mM. |
Why This Matters
This demonstrates that the specific 4,6-dimethyl scaffold is a privileged structure for developing antidiabetic leads, directly impacting the decision to procure this specific building block over other aminopyridinones.
- [1] Shulgau, Z., Palamarchuk, I., Sergazy, S., Urazbayeva, A., Gulyayev, A., Ramankulov, Y., & Kulakov, I. (2024). Synthesis, computational study, and in vitro α-glucosidase inhibitory action of thiourea derivatives based on 3-aminopyridin-2(1H)-ones. Molecules, 29(15), 3627. View Source
